Propyl 4-ethoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
propyl 4-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-9-15-12(13)10-5-7-11(8-6-10)14-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFURIBAHZENPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278568 | |
| Record name | propyl 4-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-99-5 | |
| Record name | NSC15694 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC8243 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | propyl 4-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for Propyl 4 Ethoxybenzoate
Conventional Esterification Approaches for Propyl 4-ethoxybenzoate
Acid-Catalyzed Esterification of 4-Ethoxybenzoic Acid with n-Propanol
The reaction mechanism begins with the protonation of the carbonyl oxygen of 4-ethoxybenzoic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequently, the nucleophilic oxygen of n-propanol attacks this activated carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the final ester, this compound. masterorganicchemistry.com
Commonly used acid catalysts for this type of reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com To shift the equilibrium towards the product side and achieve high yields, an excess of the alcohol (n-propanol) is often used. tamu.edu Another strategy is the removal of water as it is formed, which can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. masterorganicchemistry.com While specific data for the synthesis of this compound is not extensively published, the conditions are analogous to the esterification of similar benzoic acid derivatives.
Table 1: Analogous Fischer Esterification Conditions
| Carboxylic Acid | Alcohol | Catalyst | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Acetic Acid | Ethanol (B145695) | Acid Catalyst | 10-fold excess of alcohol | 97% | masterorganicchemistry.com |
Transesterification Reactions Involving 4-Ethoxybenzoate Esters
Transesterification offers an alternative route to this compound. This process involves the reaction of a different ester of 4-ethoxybenzoic acid, such as methyl 4-ethoxybenzoate or ethyl 4-ethoxybenzoate, with n-propanol in the presence of a catalyst. This reaction exchanges the original alkyl group of the ester with the propyl group from n-propanol.
The reaction can be catalyzed by either acids or bases. In acid-catalyzed transesterification, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl oxygen. The use of a large excess of n-propanol is necessary to drive the equilibrium towards the desired product. Heterogeneous acid catalysts like Amberlyst-15 have been shown to be effective for the transesterification of β-ketoesters and could be applied to this system. umich.edu
Lipases are also effective catalysts for transesterification reactions under milder conditions. researchgate.net For instance, the enzymatic synthesis of benzyl (B1604629) benzoate (B1203000) has been successfully achieved through the transesterification of methyl benzoate with benzyl alcohol. researchgate.net This suggests that a similar lipase-catalyzed approach could be viable for producing this compound from a suitable 4-ethoxybenzoate ester and n-propanol.
Multi-Step Synthesis from Precursors (e.g., Alkylation of 4-Hydroxybenzoic Acid or its Esters)
This compound can also be synthesized through a multi-step process starting from more readily available precursors like 4-hydroxybenzoic acid. This approach involves two main steps: esterification followed by etherification, or the reverse sequence.
In one possible pathway, 4-hydroxybenzoic acid is first esterified with n-propanol to form propyl 4-hydroxybenzoate (B8730719) (propylparaben). This esterification can be carried out using the Fischer-Speier method. The resulting propyl 4-hydroxybenzoate is then subjected to an etherification reaction to introduce the ethyl group. A common method for this step is the Williamson ether synthesis, where the phenolic hydroxyl group is deprotonated with a base (like sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an ethylating agent such as diethyl sulfate (B86663) or an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form the ether linkage, yielding this compound.
Alternatively, the synthesis can begin with the etherification of 4-hydroxybenzoic acid to produce 4-ethoxybenzoic acid, which is then esterified with n-propanol as described in section 1.1.1. The synthesis of ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate via Williamson etherification of ethyl 4-hydroxybenzoate demonstrates the feasibility of this type of alkylation on a benzoate structure. researchgate.net
Green Chemistry Principles in Propyl 4 Ethoxybenzoate Synthesis
Solvent-Free Reaction Conditions and Their Mechanistic Implications
Performing organic reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, separation, and disposal. researchgate.netrsc.org The esterification of 4-ethoxybenzoic acid with n-propanol can potentially be carried out under solvent-free conditions, where the excess alcohol can also serve as the reaction medium.
Solvent-free reactions can sometimes lead to different reaction kinetics and selectivities compared to solution-phase reactions. The high concentration of reactants can accelerate the reaction rate. For example, the solvent-free synthesis of sodium benzoate (B1203000) from the oxidation of benzyl (B1604629) alcohol has been demonstrated to be an efficient process. rsc.orgchemicalbook.com Similarly, the lipase-catalyzed synthesis of diethylhexyl adipate (B1204190) from adipic acid and ethylhexanol was successfully conducted in a solvent-free system. researchgate.net These examples suggest that a solvent-free approach, likely with heating, could be a viable and green method for producing this compound. The mechanistic pathway in a solvent-free esterification would be fundamentally the same as in a conventional one, but the high concentration of reactants would be a key driver for the reaction.
Development and Application of Heterogeneous Catalysts for this compound Synthesis
The use of heterogeneous catalysts offers significant advantages in terms of catalyst separation, recovery, and reusability, which are central tenets of green chemistry. mdpi.com Solid acid catalysts can replace corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid in the synthesis of this compound.
Several types of heterogeneous catalysts are suitable for esterification reactions:
Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are effective solid acid catalysts for esterification. umich.eduarkat-usa.orgnih.gov They have been successfully used for the esterification of various carboxylic acids, including aromatic ones, although the latter may require more forcing conditions like heating. arkat-usa.org The porous structure of these resins allows for good contact between the reactants and the catalytic sulfonic acid groups.
Zeolites: These crystalline aluminosilicates possess strong acidic sites and shape-selective properties, making them attractive catalysts for various organic transformations, including esterification. mdpi.comnih.gov Zeolites like H-ZSM-5 and H-Y have been shown to be effective for the synthesis of benzoates. mdpi.com The choice of zeolite depends on the pore size and the size of the reactant and product molecules. The hydrophobicity of the zeolite can also play a significant role in achieving high yields, as it can help in the removal of water from the catalytic sites. mdpi.com
Other Solid Acids: A variety of other solid materials with acidic properties can be used. This includes phenolsulphonic acid-formaldehyde resins, which have been shown to be effective for both esterification and transesterification. nih.gov
Table 2: Examples of Heterogeneous Catalysts in Esterification
| Catalyst | Reaction Type | Substrates | Key Advantage | Reference |
|---|---|---|---|---|
| Amberlyst-15 | Esterification | Aliphatic & Aromatic Carboxylic Acids | Reusable, easy separation | arkat-usa.orgjst.go.jp |
| Zeolites (H-ZSM-5, H-Y) | Esterification | Phthalates, Benzoates, Acetates | Shape selectivity, thermal stability | mdpi.com |
| Phenolsulphonic acid-formaldehyde resin | Esterification & Transesterification | Various Carboxylic Acids & Alcohols | High yield without water removal | nih.gov |
Atom Economy and E-Factor Analysis of Synthetic Routes
The principles of green chemistry are crucial for evaluating the environmental impact of chemical manufacturing. Atom economy and the Environmental Factor (E-factor) are two key metrics used for this assessment. researchgate.net The most common route to this compound is the Fischer esterification of 4-ethoxybenzoic acid with propanol (B110389), typically using an acid catalyst like sulfuric acid.
Atom Economy calculates the efficiency of a reaction in converting the mass of all starting materials into the mass of the desired product. It is a theoretical measure of how many atoms from the reactants are incorporated into the final product.
Reaction: 4-ethoxybenzoic acid + Propanol → this compound + Water
Formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For this synthesis, the atom economy is approximately 92.0%, which is quite high, indicating that most of the reactants' mass is theoretically converted into the product.
The E-Factor , however, provides a more practical measure of the waste generated. It is the ratio of the mass of total waste produced to the mass of the desired product. Unlike atom economy, the E-factor accounts for all waste streams, including excess reagents, solvents used for reaction and purification, and by-products from neutralization and work-up steps.
In a typical laboratory or industrial synthesis of this compound, propanol is often used in excess to drive the equilibrium towards the product. Furthermore, solvents like diethyl ether are used for extraction, and aqueous solutions of sodium bicarbonate are used to neutralize the acid catalyst, all of which contribute to the waste stream. prepchem.com This results in an E-factor significantly greater than the ideal value of zero, highlighting the difference between theoretical efficiency and real-world environmental impact. researchgate.net
Table 1: Green Chemistry Metrics for this compound Synthesis An interactive data table comparing the theoretical efficiency (Atom Economy) with the practical waste generation (E-Factor) for the Fischer esterification synthesis of this compound.
| Metric | Description | Value/Estimate for Synthesis | Implication |
|---|---|---|---|
| Atom Economy | The percentage of reactants' mass that is incorporated into the final product. | ~92.0% | Theoretically, the reaction is very efficient with minimal atomic waste. |
| E-Factor | The ratio of the mass of waste generated to the mass of product obtained. | > 5-50 | In practice, the process generates substantial waste from solvents, excess reagents, and work-up procedures, making it less "green" than atom economy suggests. researchgate.netprepchem.com |
Advanced Synthetic Strategies for this compound Analogues
The development of analogues of this compound is essential for creating new materials and molecules with tailored properties. Advanced synthetic strategies focus on introducing chirality, functionalizing the core structure, and improving production efficiency.
Stereoselective Synthesis of Chiral this compound Derivatives
Introducing chirality into molecules is critical for applications in materials science and pharmacology. Stereoselective synthesis allows for the creation of specific enantiomers or diastereomers. For this compound, chirality can be introduced by modifying either the propyl or ethoxy group.
One approach involves replacing propanol in the esterification step with a chiral alcohol, such as (R)- or (S)-butan-2-ol. This would result in the formation of a chiral ester derivative. The synthesis of enantiomerically pure and chiral compounds often relies on methods like transetherification using chiral glycols, which has been successfully applied to create novel monomers for polymers. rsc.org The principles of synthesizing inherently chiral calixarenes, which involve selective functionalization and can be resolved into single enantiomers, also provide a framework for developing complex chiral molecules from phenolic precursors. scispace.com
Functionalization of the Aromatic Ring System for Novel Derivatives
Altering the aromatic ring of this compound can lead to novel derivatives with significantly different electronic and physical properties. The existing ethoxy group is an activating, ortho-para directing group. Since the para position is occupied by the propyl ester, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation would be directed to the ortho positions (3 and 5) of the benzene (B151609) ring.
Metabolic functionalization processes in biological systems, such as the hydroxylation of aromatic rings, demonstrate how adding a hydroxyl group can modify a molecule's properties and interactions. nih.gov Similar targeted hydroxylation or the introduction of other functional groups through chemical synthesis could be used to create a library of new derivatives. For example, nitration followed by reduction could yield an amino-substituted analogue, providing a site for further chemical modifications.
Table 2: Strategies for Aromatic Ring Functionalization An interactive data table outlining potential reactions to create novel derivatives by modifying the aromatic ring of this compound.
| Reaction Type | Reagents | Position of Substitution | Potential Derivative |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Ortho (3 and/or 5) | Propyl 3-nitro-4-ethoxybenzoate |
| Halogenation | Br₂ / FeBr₃ | Ortho (3 and/or 5) | Propyl 3-bromo-4-ethoxybenzoate |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Ortho (3) | Propyl 3-acyl-4-ethoxybenzoate |
| Hydroxylation | (Various) | Ortho (3) | Propyl 3-hydroxy-4-ethoxybenzoate |
Continuous Flow Synthesis Methods for Enhanced Efficiency
Continuous flow chemistry represents a significant advancement over traditional batch processing, offering improved efficiency, safety, and scalability. This methodology has been successfully applied to the synthesis of complex molecules, such as liquid crystal intermediates and 3-aryl benzofuranones. doi.orgnih.gov
In a continuous flow setup for producing this compound, reactants would be continuously pumped through a heated reactor, often a tube or a microreactor containing a solid-phase catalyst. This approach offers precise control over reaction parameters like temperature, pressure, and residence time. Research has shown that flow synthesis can dramatically shorten reaction times by over 70% and increase yields by 10% compared to conventional stirred-tank reactors. doi.org Furthermore, using heterogeneous catalysts, such as the reusable Amberlyst-15H, in a flow system can simplify purification and reduce waste, directly improving the E-factor of the synthesis. nih.gov The enhanced safety profile, due to the small reaction volumes at any given time, and potential for energy savings make continuous flow a highly attractive strategy for the modern synthesis of this compound and its analogues. doi.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, NMR studies are crucial for confirming its molecular structure and understanding its conformational preferences.
Comprehensive ¹H and ¹³C NMR Assignment and Conformational Analysis
The ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound provide a complete map of the proton and carbon environments within the molecule. While specific experimental data for this compound is not widely published, a detailed assignment can be predicted based on the analysis of similar structures like methyl 4-ethoxybenzoate and ethyl 4-ethoxybenzoate. rsc.orgnih.gov
The aromatic protons on the benzene ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) pattern. The protons closer to the electron-donating ethoxy group are expected to be more shielded (upfield shift) compared to those closer to the electron-withdrawing ester group. The signals for the propyl and ethoxy groups will appear in the aliphatic region of the spectrum as triplets and quartets (or sextets for the central methylene (B1212753) of the propyl group), with coupling patterns revealing their connectivity.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Ar-H (adjacent to ester) | Doublet | ~7.9-8.0 |
| Ar-H (adjacent to ethoxy) | Doublet | ~6.9-7.0 |
| O-CH₂ (propyl) | Triplet | ~4.2 |
| O-CH₂ (ethoxy) | Quartet | ~4.1 |
| CH₂ (propyl) | Sextet | ~1.7-1.8 |
| CH₃ (ethoxy) | Triplet | ~1.4 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | ~166 |
| Ar-C (ipso, ethoxy) | ~163 |
| Ar-CH (adjacent to ester) | ~131 |
| Ar-C (ipso, ester) | ~123 |
| Ar-CH (adjacent to ethoxy) | ~114 |
| O-CH₂ (propyl) | ~66 |
| O-CH₂ (ethoxy) | ~64 |
| CH₂ (propyl) | ~22 |
| CH₃ (ethoxy) | ~15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the signals from ¹H and ¹³C spectra and establishing the complete molecular structure by revealing through-bond and through-space correlations. e-bookshelf.deiranchembook.ir
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. e-bookshelf.de For this compound, COSY would show correlations between the adjacent protons in the propyl chain (CH₃-CH₂-CH₂) and the ethoxy chain (CH₃-CH₂). It would also confirm the coupling between the ortho-protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. e-bookshelf.de This is essential for assigning each carbon signal to its attached proton(s). For instance, it would link the proton signal at ~4.2 ppm to the O-CH₂ carbon of the propyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. bris.ac.uk This provides insights into the molecule's 3D structure and preferred conformation. For example, NOESY could show correlations between the protons of the ethoxy group and the adjacent aromatic protons, helping to define the orientation of the ethoxy group relative to the ring.
Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms
Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, offering unique insights into the packing, conformation, and polymorphism of crystalline and amorphous solids. rsc.org
For this compound, ssNMR could be used to:
Characterize different crystalline forms (polymorphs), which may exhibit distinct molecular conformations and packing arrangements.
Distinguish between crystalline and amorphous states of the compound.
Study the local molecular order and dynamics within the solid material.
Mass Spectrometry (MS) Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to elucidate its structure by analyzing its fragmentation patterns. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the precise molecular formula of a compound. gcms.czlcms.cz The calculated exact mass of this compound (C₁₂H₁₆O₃) is 208.10994 Da.
An HRMS analysis, often performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would be expected to yield a measured mass that is very close to this theoretical value (typically with an error of less than 5 parts per million). gcms.cz This high accuracy allows for the unambiguous determination of the elemental composition as C₁₂H₁₆O₃, distinguishing it from other potential compounds with the same nominal mass. mdpi.comresearchgate.net
Molecular Formula and Exact Mass
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O₃ |
| Nominal Mass | 208 Da |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information by revealing the compound's fragmentation pathways. gcms.cz
For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used to generate the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺. The fragmentation of this compound is expected to proceed through characteristic pathways for benzoate esters and ethers.
A plausible fragmentation pathway for the protonated molecule of this compound ([C₁₂H₁₇O₃]⁺, m/z 209) would involve:
Loss of propene: A neutral loss of propene (C₃H₆, 42 Da) via a McLafferty-type rearrangement to produce the ion of 4-ethoxybenzoic acid at m/z 167.
Formation of the ethoxybenzoyl cation: Subsequent loss of water (H₂O, 18 Da) from the m/z 167 ion would yield the ethoxybenzoyl cation at m/z 149.
Formation of the ethoxyphenyl cation: Decarbonylation (loss of CO, 28 Da) of the m/z 149 ion would produce the ethoxyphenyl cation at m/z 121.
Loss of ethene: The ethoxyphenyl cation (m/z 121) could further fragment by losing a neutral ethene molecule (C₂H₄, 28 Da) to give the hydroxyphenyl cation at m/z 93.
Analysis of these fragmentation patterns allows for the confident identification and structural confirmation of this compound in complex mixtures. gcms.cznih.gov
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Methyl 4-ethoxybenzoate |
| Ethyl 4-ethoxybenzoate |
| Propyl p-hydroxybenzoate |
Hyphenated Techniques in Structural Confirmation (e.g., GC-MS, GC×GC-MS)
Hyphenated analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the structural confirmation of volatile and semi-volatile compounds like this compound. This method combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry.
In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This process fragments the molecule into a unique pattern of ions. The resulting mass spectrum serves as a molecular "fingerprint," where the molecular ion peak confirms the molar mass and the fragmentation pattern helps to piece together the structure.
While specific GC-MS studies detailing the fragmentation pattern of this compound are not prevalent in the surveyed literature, the analysis of its close analogue, Ethyl 4-ethoxybenzoate (CAS 23676-09-7), has been documented. For instance, GC/Q-TOF, an advanced high-resolution GC-MS technique, has been used to identify Ethyl 4-ethoxybenzoate in complex extracts from materials like rubber gaskets. In such analyses, identification is confirmed by matching the compound's retention time and its exact mass spectrum against established libraries and standards.
Two-dimensional gas chromatography (GCxGC) coupled with MS offers even greater resolving power for analyzing complex mixtures. This technique can separate co-eluting peaks that would overlap in a one-dimensional GC analysis, providing cleaner mass spectra and more confident compound identification. For a compound like this compound present in a complex matrix, such as a flavor or fragrance mixture, GCxGC-MS would be the premier analytical choice for unambiguous identification.
| Parameter | Description | Significance for this compound |
|---|---|---|
| Retention Time (RT) | The time it takes for a compound to travel through the GC column. | Characteristic for the compound under specific GC conditions (column type, temperature program, etc.); used for initial identification. |
| Molecular Ion Peak (M+) | The peak in the mass spectrum corresponding to the intact molecule, providing its molecular weight. | Expected at m/z 208, corresponding to the molecular formula C12H16O3. |
| Fragmentation Pattern | A series of peaks corresponding to the masses of fragments from the parent molecule. | Provides structural information. Key fragments would include those corresponding to the loss of the propyl group, the ethoxy group, and cleavage of the ester bond. |
| Library Match | Comparison of the experimental mass spectrum to a database of known spectra (e.g., NIST, Wiley). | A high match score provides strong evidence for the compound's identity. |
X-ray Diffraction (XRD) and Crystal Structure Analysis
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides unparalleled insight into molecular structure, conformation, and the various interactions that govern crystal packing.
Single Crystal X-ray Diffraction for Molecular and Supramolecular Architecture
Single Crystal X-ray Diffraction (SC-XRD) analysis involves directing an X-ray beam onto a single, high-quality crystal. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.
While a dedicated single-crystal structure of this compound itself is not found in the surveyed public databases, studies on closely related molecules provide a clear indication of the data this technique would yield. For example, the crystal structure of a copper (II) complex containing a propyl 4-{[1-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}benzoate ligand has been solved. iucr.orgresearchgate.net This analysis revealed the precise coordination geometry around the metal center and the conformation of the propyl benzoate ligand, including the bond angles and torsion angles that define its shape. iucr.orgresearchgate.net
For a standalone this compound crystal, SC-XRD would reveal the planarity of the benzene ring, the conformation of the propyl and ethoxy chains (e.g., whether they are fully extended or folded), and the orientation of the ester group relative to the aromatic ring. This information is fundamental to understanding the molecule's intrinsic shape and how it presents itself for intermolecular interactions.
| Parameter | Description | Example from Related Structures |
|---|---|---|
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Monoclinic, P21/c is common for organic molecules. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. | Defines the size and shape of the "box" containing the molecules. |
| Bond Lengths & Angles | Precise distances between atoms and angles between bonds. | Confirms covalent structure and can indicate electronic effects (e.g., resonance). |
| Torsion Angles | Defines the conformation of flexible parts of the molecule. | Would describe the rotation around C-O and C-C bonds in the ethoxy and propyl groups. iucr.org |
| Supramolecular Assembly | Describes how multiple molecules are arranged and interact in the crystal. | Reveals patterns like chains, sheets, or 3D networks formed by intermolecular forces. researchgate.net |
Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a bulk sample comprised of many tiny, randomly oriented crystallites. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is characteristic of a specific crystalline phase. It is a primary tool for phase identification, quality control, and the study of polymorphism.
Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures, each with different physical properties. Different polymorphs will produce unique PXRD patterns. Although no specific polymorphs of this compound are documented in the searched literature, the study of related alkyl 4-alkoxybenzoates demonstrates the utility of PXRD. For instance, in series of methyl 4-alkoxybenzoates, PXRD has been used to identify and characterize their liquid crystalline phases, such as the smectic A (SmA) and smectic C (SmC) phases, by measuring the characteristic layer spacing (d-spacing) of these ordered fluid states. researchgate.net A change in temperature or crystallization conditions could lead to a different polymorph, which would be readily identifiable by a new set of peaks in its PXRD pattern.
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (Form A) | Relative Intensity (Form B) |
|---|---|---|---|
| 8.5° | 10.40 | 100% (Strong) | 5% (Weak) |
| 12.1° | 7.31 | - | 100% (Strong) |
| 17.0° | 5.21 | 45% (Medium) | - |
| 21.5° | 4.13 | 60% (Medium) | 30% (Weak) |
| 25.8° | 3.45 | 80% (Strong) | 75% (Strong) |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Lattices
The stability of a crystal lattice is dictated by a network of non-covalent intermolecular interactions. Elucidating these interactions is key to understanding and predicting a material's properties. Based on the functional groups in this compound, several types of interactions are expected to define its crystal packing.
π-π Stacking: The presence of the aromatic benzene ring allows for π-π stacking interactions. These occur when the electron-rich π systems of adjacent rings overlap. This interaction was specifically noted in the crystal structure of a complex containing a propyl benzoate moiety, where π–π stacking between the benzoate rings of adjacent ligands was observed with a centroid-to-centroid distance of 4.009 Å. iucr.orgresearchgate.net These interactions are highly directional and contribute significantly to the packing efficiency.
| Interaction Type | Atoms/Groups Involved | Nature of Interaction | Supporting Evidence from Related Structures |
|---|---|---|---|
| Weak Hydrogen Bonds | Aromatic/Alkyl C-H (donor) and Carbonyl/Ether O (acceptor) | Electrostatic attraction between a polarized C-H bond and an electronegative oxygen atom. | C-H···O interactions are observed to link molecules in the crystals of other benzoate esters. iucr.org |
| π-π Stacking | Benzene rings of adjacent molecules. | Attractive, noncovalent interaction between aromatic rings. Can be parallel-displaced or T-shaped. | Observed between propyl benzoate rings in a coordination complex with defined centroid distances. iucr.orgresearchgate.net |
| C-H···π Interactions | Alkyl C-H bonds and the face of an adjacent aromatic ring. | Interaction of a polarized C-H bond with the π-electron cloud of the benzene ring. | Frequently observed in the packing of aromatic esters, consolidating the structure. iucr.org |
| Van der Waals Forces | Propyl and ethoxy alkyl chains; entire molecular surface. | Dispersion forces arising from temporary dipoles; contribute to overall cohesion. | A fundamental force that accounts for a significant portion of the lattice energy in non-polar regions. |
Theoretical and Computational Chemistry of Propyl 4 Ethoxybenzoate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and spectroscopic properties.
Density Functional Theory (DFT) for Geometry Optimization and Energetic Properties
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For molecules like propyl 4-ethoxybenzoate, DFT is extensively used to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization.
In this process, the forces on each atom are calculated, and the atomic positions are iteratively adjusted until a minimum energy conformation is found. Common functionals, such as B3LYP, are paired with basis sets like 6-31G** or the more extensive 6-311++G** to achieve reliable geometries. nih.govmodgraph.co.ukresearchgate.net The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Beyond geometry, DFT is used to calculate crucial energetic properties. Thermochemical data, including enthalpies of formation, can be derived from these calculations, which are vital for understanding the molecule's stability and its potential role in chemical reactions. Current time information in Berlin, DE. The total electronic energy and the energies of the molecular orbitals are also fundamental outputs.
Table 1: Representative Geometric Parameters for this compound (Optimized with DFT) Note: This table presents expected values based on DFT calculations of similar benzoate (B1203000) esters. Actual values may vary based on the specific functional and basis set used.
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Lengths | C=O (carbonyl) | ~1.21 Å |
| C-O (ester ether) | ~1.36 Å | |
| O-C (propyl) | ~1.47 Å | |
| C-C (aromatic) | ~1.39 - 1.40 Å | |
| Bond Angles | O=C-O (ester) | ~124° |
| C-O-C (ester) | ~116° | |
| Dihedral Angle | Phenyl Ring - Ester Plane | ~10-25° |
Ab Initio Methods for Accurate Spectroscopic Parameter Prediction
Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that rely solely on fundamental physical constants, without the empirical parameters found in some other models. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions, especially for spectroscopic properties. researchgate.net
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a key application. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used with both DFT and ab initio wavefunctions, calculates the magnetic shielding tensors for each nucleus. modgraph.co.ukliverpool.ac.uk These values can be converted into chemical shifts (δ), providing a theoretical ¹H and ¹³C NMR spectrum that can be compared directly with experimental data to confirm structural assignments. While DFT-GIAO is common, ab initio methods can offer refinements, although they are sensitive to the choice of basis set and the accuracy of the optimized geometry. modgraph.co.ukliverpool.ac.uk
Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. researchgate.net After geometry optimization, a frequency calculation yields the harmonic frequencies of all vibrational modes. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using empirical scale factors. researchgate.net More advanced, and computationally intensive, ab initio calculations can explicitly account for anharmonic effects, providing a more realistic prediction of the spectral band positions and shapes. arxiv.orgosti.gov
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy and spatial distribution of these orbitals are critical for predicting how this compound will interact with other chemical species.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ijarset.com
From the HOMO and LUMO energies, a set of global reactivity descriptors, often called conceptual DFT descriptors, can be calculated. researchgate.netfrontiersin.orgnanobioletters.com These indices provide a quantitative measure of the molecule's reactivity.
Chemical Potential (μ): Represents the "escaping tendency" of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2. nanobioletters.comsemanticscholar.org
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. nanobioletters.comsemanticscholar.org Stable molecules have a high chemical hardness. ijarset.com
Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). ijarset.comresearchgate.net
These descriptors are invaluable for rationalizing the behavior of this compound in various chemical environments. acs.org
Table 2: Conceptual DFT Reactivity Descriptors Note: This table defines the key reactivity indices derived from FMO analysis.
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |
| Global Softness (S) | S = 1 / η | A measure of polarizability and reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
Molecular Dynamics (MD) Simulations
While quantum mechanics excels at describing the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its movement over time. By solving Newton's equations of motion for all atoms in the system, MD provides a detailed picture of the molecule's dynamic behavior, including conformational changes and interactions with its environment.
Conformational Analysis and Dynamic Behavior of the Propyl Ester Moiety
The this compound molecule possesses significant conformational flexibility, primarily around the single bonds of the propyl and ethoxy groups, and the ester linkage. MD simulations are the ideal tool to explore this flexibility. pitt.edu
A key area of interest is the dynamic behavior of the propyl ester moiety. The three-carbon propyl chain can adopt various conformations through rotation around its C-C single bonds. Simulations can reveal the probability of finding the chain in different conformations (e.g., anti vs. gauche) and the energy barriers for transitioning between them. This analysis helps to understand the molecule's average shape and steric profile in different conditions. The orientation of the entire propyl group relative to the plane of the benzoate ring is also a critical dynamic variable.
These simulations rely on a "force field," which is a set of parameters that defines the potential energy of the system as a function of atomic positions. Force fields specifically parameterized for esters and aromatic systems are necessary for accurate results.
Solvation Studies and Solvent Effects on Molecular Conformation
The conformation and behavior of this compound can be significantly influenced by its surrounding environment, particularly the solvent. cdnsciencepub.com MD simulations are powerful tools for studying these solvent effects.
Simulations can be performed with the molecule explicitly surrounded by a large number of solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent like hexane). These studies can reveal specific solute-solvent interactions, such as hydrogen bonding or van der Waals forces, and how they stabilize or destabilize certain molecular conformations. For instance, in polar solvents, the molecule might adopt a more compact conformation to minimize the exposure of its hydrophobic regions (the propyl and phenyl groups), a phenomenon driven by the hydrophobic effect. acs.orgresearchgate.net In contrast, non-polar solvents might allow for more extended conformations.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of molecules based on their structural features. springernature.comnih.gov These models are built upon the principle that the molecular structure inherently determines its properties. By establishing a mathematical correlation between structural descriptors and an observed property, QSPR enables the estimation of properties for new or untested compounds. researchgate.net This is particularly valuable in the early stages of chemical research and development, as it allows for the pre-screening of candidates without the need for extensive experimental synthesis and testing. springernature.comnih.gov
For this compound, QSPR models can be instrumental in predicting a range of characteristics relevant to its potential applications. These models typically employ a variety of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex topological, geometrical, and quantum-chemical descriptors. nih.govresearchgate.net
Development of Predictive Models for Chemical Reactivity and Stability
The chemical reactivity and stability of this compound are critical parameters that influence its synthesis, storage, and performance in various applications. QSPR models offer a powerful tool to predict these characteristics. The development of such models generally follows a structured workflow that includes data compilation, descriptor calculation, model building, and rigorous validation. nih.gov
One of the key aspects of stability for an ester like this compound is its susceptibility to hydrolysis. The rate of hydrolysis can be a crucial factor in its environmental fate and its stability in aqueous or biological systems. nih.govacs.org QSPR models can be developed to predict the hydrolysis rate constants of a series of related benzoate esters.
The process of building a predictive model for the hydrolytic stability of this compound and its analogues would involve the following steps:
Data Set Compilation: A dataset of benzoate esters with experimentally determined hydrolysis rate constants would be assembled. This dataset would ideally include a diverse range of substituents on the benzene (B151609) ring and variations in the alcohol moiety to ensure the model's broad applicability.
Molecular Descriptor Calculation: For each molecule in the dataset, a comprehensive set of molecular descriptors would be calculated using computational chemistry software. These descriptors can be categorized as:
Constitutional Descriptors: Molecular weight, number of specific atom types, etc.
Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.
Geometrical Descriptors: Parameters related to the 3D structure of the molecule, such as molecular surface area and volume.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can describe electronic properties like orbital energies (HOMO and LUMO), partial atomic charges, and dipole moments. nih.govresearchgate.netdntb.gov.ua
Model Development: Using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical relationship is established between the calculated descriptors and the experimental hydrolysis rates. nih.govmaxapress.com The goal is to select a subset of descriptors that best correlates with and predicts the property of interest.
Model Validation: The predictive power of the developed QSPR model must be rigorously assessed. This is typically done through internal validation techniques (e.g., cross-validation) and external validation using a set of compounds that were not used in the model development. nih.gov
Table 1: Hypothetical Data for QSPR Model Development for Hydrolytic Stability of Benzoate Esters
| Compound Name | Experimental Half-life (t_1/2, min) | Calculated Descriptor 1 (e.g., LogP) | Calculated Descriptor 2 (e.g., Molar Refractivity) | Calculated Descriptor 3 (e.g., Dipole Moment) |
| Methyl Benzoate | 36 | 2.12 | 43.5 | 1.89 |
| Ethyl Benzoate | 15 | 2.60 | 48.1 | 1.95 |
| This compound | Predicted | 3.55 | 62.0 | 2.50 |
| Butyl Benzoate | Predicted | 3.64 | 57.4 | 1.98 |
| Ethyl 4-bromobenzoate | 12 | 3.40 | 53.9 | 2.10 |
This table presents a hypothetical scenario for illustrative purposes. The predicted values for this compound and Butyl Benzoate would be the output of the QSPR model.
Computational Screening for Analogues with Desired Chemical Characteristics
A significant advantage of QSPR modeling is its application in the computational screening of virtual libraries of compounds. researchgate.net Once a reliable predictive model is established for a particular property of this compound, it can be used to screen a large number of its analogues to identify candidates with enhanced or specific characteristics without the need for their physical synthesis and testing. rsc.org
For instance, if the goal is to identify analogues of this compound with improved stability against hydrolysis, a virtual library of related structures can be generated by systematically modifying the substituents on the aromatic ring and the length of the alkyl chain of the ester group. The validated QSPR model for hydrolytic stability can then be applied to this virtual library to predict the stability of each analogue.
The process would involve:
Virtual Library Generation: A collection of virtual structures based on the this compound scaffold is created. This can involve introducing different functional groups (e.g., alkyl, halogen, nitro, amino) at various positions on the benzene ring or altering the ester group.
Descriptor Calculation: The same set of molecular descriptors used to build the QSPR model is calculated for all the virtual analogues.
Property Prediction: The validated QSPR model is used to predict the chemical characteristic of interest (e.g., hydrolytic stability, reactivity) for each analogue in the library.
Candidate Selection: Based on the predicted properties, a smaller subset of promising candidates is selected for further experimental investigation.
Table 2: Hypothetical Computational Screening of this compound Analogues for Enhanced Stability
| Analogue Structure | Predicted Half-life (t_1/2, min) | Key Descriptor 1 (e.g., Steric Hindrance) | Key Descriptor 2 (e.g., Electronic Effect) |
| Propyl 4-ethoxy-2-methylbenzoate | Increased | Higher | Electron-donating |
| Propyl 4-ethoxy-3-chlorobenzoate | Decreased | Lower | Electron-withdrawing |
| Isothis compound | Increased | Higher | Similar |
| Propyl 4-propoxybenzoate | Similar | Similar | Similar |
This table illustrates how a QSPR model could be used to screen for analogues with potentially enhanced stability based on predicted half-life and the influence of key structural descriptors.
Through such computational screening, the design and discovery process for new molecules with tailored properties can be significantly accelerated, making it a cornerstone of modern theoretical and computational chemistry.
Chemical Reactivity and Mechanistic Studies of Propyl 4 Ethoxybenzoate
Ester Hydrolysis and Transesterification Reaction Mechanisms
The ester group is a primary site of reactivity in propyl 4-ethoxybenzoate, readily undergoing hydrolysis and transesterification reactions. These transformations are crucial in both synthetic chemistry and environmental degradation pathways.
Kinetic and Thermodynamic Studies of Acid- and Base-Catalyzed Hydrolysis
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, a reaction that can be catalyzed by either acid or base. researchgate.net
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the hydrolysis of this compound is a reversible process, representing the reverse of Fischer esterification. researchgate.net The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Following a proton transfer and the elimination of propanol (B110389), 4-ethoxybenzoic acid is formed. The equilibrium of the reaction is driven towards the products by using a large excess of water. researchgate.net
Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of esters in the presence of a base, such as sodium hydroxide (B78521), is an irreversible reaction that proceeds to completion. researchgate.netlibretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. researchgate.net This intermediate then collapses, expelling the propoxide ion and forming 4-ethoxybenzoic acid. The acid is then deprotonated by the strongly basic propoxide to yield the carboxylate salt and propanol. researchgate.net
| Ester | Condition | Kinetic/Thermodynamic Parameter | Value | Reference |
|---|---|---|---|---|
| Ethyl Acetate (B1210297) | Alkaline Hydrolysis (25°C) | Activation Energy (Ea) | 11.56 kcal/mol | uv.es |
| Ethyl Acetate | Alkaline Hydrolysis (25°C) | Rate Constant (k) | 0.1120 L/mol/s | uv.es |
| Methyl Paraben | Base-Catalyzed Hydrolysis | Enthalpy (ΔH) | -50.5 ± 4.3 kJ/mol |
Enzymatic Biotransformation Mechanisms of Related Alkyl Esters
Enzymes, particularly lipases and esterases, are effective catalysts for the hydrolysis of esters under mild conditions. nih.gov Lipases from various microorganisms, including Candida and Pseudomonas species, are known to hydrolyze a wide range of esters. researchgate.netnih.govnih.govresearchgate.net
The mechanism of enzymatic hydrolysis generally involves a surface-level attack on the ester substrate. For aliphatic-aromatic copolyesters, studies have shown that the ester linkages between aliphatic segments are more readily cleaved by enzymes compared to those adjacent to aromatic rings. researchgate.net The degradation often proceeds through an erosion mechanism at the polymer surface. acs.org Lipases like Candida antarctica lipase (B570770) B (CalB) are highly efficient in the hydrolysis of esters, a process that is essentially the reverse of enzymatic esterification. nih.gov The activity of these enzymes is influenced by factors such as pH and temperature, with optimal conditions often being in the neutral to slightly alkaline range. nih.gov
| Enzyme | Source Organism | Substrate Examples | Reference |
|---|---|---|---|
| Lipase | Pseudomonas cepacia | Aliphatic/Aromatic Copolyesters | researchgate.netacs.org |
| Lipase B (CalB) | Candida antarctica | Aliphatic and Aromatic Esters | nih.govresearchgate.net |
| Lipase | Pseudomonas fluorescens | Poly(butylene succinate-co-adipate) | nih.gov |
| Cutinase | Thermobifida cellulosilytica | Poly(butylene succinate) | nih.gov |
Transformations of the Ether and Aromatic Moieties
Beyond the ester group, the ethoxy group and the benzene (B151609) ring of this compound are also susceptible to chemical transformations.
Cleavage Reactions of the Ethoxy Group and Mechanistic Pathways
The ether linkage in aryl alkyl ethers like this compound can be cleaved under acidic or, less commonly, strongly basic conditions. wikipedia.org
Acidic Cleavage: This is a common reaction for ethers, typically carried out with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgwikipedia.orgmasterorganicchemistry.com The reaction begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com The subsequent cleavage of the C-O bond can proceed through either an SN1 or SN2 mechanism, depending on the structure of the alkyl group. libretexts.org For an aryl alkyl ether, the cleavage invariably results in a phenol (B47542) and an alkyl halide. This is because the bond between the aromatic carbon and the oxygen is stronger than the bond between the alkyl carbon and the oxygen, and nucleophilic attack on an sp2-hybridized aromatic carbon is disfavored. libretexts.orgpearson.com Thus, the reaction of this compound with HBr would yield 4-hydroxypropylbenzoate and ethyl bromide.
Basic Cleavage: The cleavage of ethers by bases requires very strong basic conditions and is generally less facile than acidic cleavage. wikipedia.org The mechanism can involve deprotonation at the carbon alpha to the ether oxygen, followed by decomposition. wikipedia.org Studies on the base-catalyzed cleavage of the β-O-4 ether linkage in lignin, a complex polymer containing aromatic ether linkages, show that the reaction can be facilitated by alkali metal hydroxides at elevated temperatures. nih.govfrontiersin.org
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound can undergo substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents: the activating ortho-, para-directing ethoxy group and the deactivating meta-directing carboxypropyl group.
Electrophilic Aromatic Substitution (EAS): The electron-donating ethoxy group (-OEt) activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. Conversely, the electron-withdrawing ester group (-CO2Pr) deactivates the ring and directs electrophiles to the meta position relative to itself. In this compound, the ethoxy group is at position 4 and the ester at position 1. Therefore, the positions ortho to the activating ethoxy group (positions 3 and 5) are the most likely sites for electrophilic attack. For example, bromination in the presence of a Lewis acid catalyst would be expected to yield primarily propyl 3-bromo-4-ethoxybenzoate.
Nucleophilic Aromatic Substitution (NAS): Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack unless they are substituted with strong electron-withdrawing groups. The ethoxy group is electron-donating, making the ring less reactive towards nucleophiles. However, if a strong electron-withdrawing group were present on the ring (e.g., a nitro group), or under very harsh reaction conditions, nucleophilic aromatic substitution could occur.
| Substituent | Position on Ring | Effect on EAS | Directing Effect |
|---|---|---|---|
| -OCH2CH3 (Ethoxy) | 4 | Activating | Ortho, Para |
| -CO2CH2CH2CH3 (Propoxycarbonyl) | 1 | Deactivating | Meta |
Photochemical and Oxidative Degradation Pathways
This compound can be degraded by exposure to ultraviolet (UV) light and oxidative conditions, processes relevant to its environmental fate.
Photochemical Degradation: A significant photochemical reaction for aromatic esters is the Photo-Fries rearrangement . wikipedia.org This reaction involves the intramolecular rearrangement of the ester upon UV irradiation to form ortho- and para-hydroxy aryl ketones. wikipedia.orgslideshare.net The mechanism is believed to proceed through the homolytic cleavage of the ester bond to form a phenoxy radical and an acyl radical, which then recombine within a solvent cage. slideshare.net For this compound, this would likely lead to the formation of 1-(2-hydroxy-5-ethoxyphenyl)propan-1-one and 1-(4-hydroxy-3-ethoxyphenyl)propan-1-one. The efficiency of the photo-Fries rearrangement can be influenced by the presence of other substituents on the aromatic ring. rit.edu
Oxidative Degradation: Advanced Oxidation Processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH) are effective in degrading organic pollutants. mdpi.com The degradation of parabens (p-hydroxybenzoic acid esters), which are structurally analogous to this compound, has been studied extensively. acs.orgnih.govgdut.edu.cn The primary degradation mechanisms involve:
Hydroxyl radical addition: The •OH radical can add to the aromatic ring, particularly at the ortho and meta positions relative to the hydroxyl group (or ethoxy group in this case), leading to hydroxylated products. nih.gov
Hydrogen abstraction: The •OH radical can abstract a hydrogen atom from the alkyl chain of the ester or the ethoxy group. nih.gov
These initial reactions lead to the formation of various intermediates which can undergo further oxidation, potentially leading to ring-opening and eventual mineralization to CO2 and H2O. mdpi.comnih.gov The degradation can also be initiated by other reactive species like peroxynitrite, which can be present in aquatic environments. acs.org
| Degradation Pathway | Initiating Species/Condition | Primary Transformation | Potential Products |
|---|---|---|---|
| Photo-Fries Rearrangement | UV Light | Intramolecular rearrangement of the ester group | Hydroxy aryl ketones |
| Oxidative Degradation | Hydroxyl Radical (•OH) | Addition to aromatic ring | Hydroxylated derivatives |
| Oxidative Degradation | Hydroxyl Radical (•OH) | Hydrogen abstraction from alkyl chains | Oxidized side-chain derivatives |
| Oxidative Degradation | Peroxynitrite (ONOO-) | Radical attack and nucleophilic attack | Hydroquinone, quinone, p-hydroxybenzoic acid |
Mechanistic Investigations of Photo-induced Decomposition
Detailed mechanistic studies specifically investigating the photo-induced decomposition of this compound are not extensively documented in publicly available scientific literature. While research exists on the photolysis and photodegradation of structurally related compounds, such as other benzoate (B1203000) esters or compounds with similar functional groups, direct experimental data and mechanistic elucidation for this compound remain a subject for future investigation. The study of photo-oxidation has been carried out on related molecules like p-methoxybenzyl alcohol, but this involves different reaction conditions and starting materials researchgate.net.
Oxidative Pathways and Identification of Degradation Products in Chemical Systems
The oxidative degradation of this compound can proceed through several potential pathways, primarily involving the cleavage of its ether and ester functionalities. While comprehensive studies in purely chemical systems are limited, insights can be drawn from research on analogous compounds and enzymatic reactions.
One of the primary modes of degradation for alkoxybenzoates is the cleavage of the ether bond. In biological systems, the O-dealkylation of 4-ethoxybenzoate has been observed. For instance, in Nocardia species, the O-deethylation of 4-ethoxybenzoate results in the formation of acetaldehyde (B116499) semanticscholar.org. This process involves the enzymatic cleavage of the bond between the ethyl group and the oxygen atom. From a chemical standpoint, the alkyl-O bond is generally weaker and more susceptible to cleavage than the aryl-O bond due to the conjugation of the oxygen's p-orbitals with the aromatic ring semanticscholar.org.
Another potential pathway is the oxidative cleavage of the ether linkage by peroxygenases. Studies on extracellular fungal peroxygenases have shown the H₂O₂-dependent cleavage of various ethers. The proposed mechanism involves hydrogen abstraction from the alkyl group, followed by oxygen rebound to form an unstable hemiacetal, which then hydrolyzes to yield an aldehyde and an alcohol nih.gov. Applying this to this compound, the ethoxy group could be oxidized.
Furthermore, the ester group of this compound can be a site for degradation. Hydrolysis of the ester bond would yield 4-ethoxybenzoic acid and propanol. This type of reaction is common for esters, especially under acidic or basic conditions.
The degradation can also be initiated by reactive oxygen species. For the related compound 4-ethoxybenzoic acid, oxidation can lead to the formation of 4-ethoxybenzaldehyde (B43997) . This suggests that under certain oxidative conditions, the propyl ester group in this compound might be cleaved and the resulting carboxylic acid subsequently decarboxylated and oxidized.
Based on these analogous reactions, the potential degradation products of this compound in oxidative chemical systems are summarized in the table below.
| Potential Degradation Product | Formation Pathway |
| 4-Hydroxybenzoic acid propyl ester | O-deethylation of the ethoxy group |
| Acetaldehyde | Byproduct of O-deethylation |
| 4-Ethoxybenzoic acid | Hydrolysis of the propyl ester group |
| Propanol | Byproduct of ester hydrolysis |
| 4-Ethoxybenzaldehyde | Oxidation of the carboxyl group following ester hydrolysis |
It is important to note that the specific products and their relative abundance would depend on the specific oxidants and reaction conditions employed. Detailed experimental studies are necessary to fully elucidate the oxidative degradation pathways and identify all resulting products for this compound in various chemical systems.
Advanced Analytical Methodologies for Propyl 4 Ethoxybenzoate Research
Chromatographic Method Development and Validation
Chromatographic techniques are paramount for separating Propyl 4-ethoxybenzoate from impurities, related substances, or complex sample matrices. Method development focuses on achieving optimal resolution, peak shape, and analysis time, while validation ensures the method is reliable, reproducible, and fit for its intended purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity and quantitative analysis of non-volatile, thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this class of compounds.
The development of a robust HPLC method involves the systematic optimization of several key parameters. The selection of the stationary phase is critical; C8 and C18 columns are widely used for separating benzoate (B1203000) esters and related paraben compounds due to their hydrophobic nature. nih.govresearchgate.net The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is adjusted to achieve the desired retention time and separation. researchgate.netresearchgate.net Gradient elution, where the mobile phase composition is changed during the run, is often necessary for separating compounds with a wider range of polarities. nih.gov
UV detection is commonly used for quantification, with the wavelength set at or near the maximum absorbance of the ethoxybenzoate chromophore, which is typically in the range of 254-258 nm for similar compounds. researchgate.netresearchgate.net Method validation is performed according to established guidelines to assess linearity, accuracy, precision, specificity, and robustness. researchgate.netresearchgate.net For instance, a validated method for related parabens demonstrated linearity with correlation coefficients (r²) greater than 0.999, and recovery rates between 98% and 102%. researchgate.netnih.gov
Interactive Data Table: Illustrative HPLC Method Parameters for Benzoate Ester Analysis This table presents typical starting parameters for developing an HPLC method for this compound, based on established methods for structurally similar compounds like parabens.
Parameter Typical Condition Reference Column Reversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) [24, 28] Mobile Phase Acetonitrile/Methanol and Water (with pH adjustment, e.g., using phosphate (B84403) or acetate (B1210297) buffer) [29, 28] Elution Mode Isocratic or Gradient [27, 28] Flow Rate 1.0 mL/min Detection Wavelength 254-258 nm (UV) [29, 28] Column Temperature Ambient or controlled (e.g., 25-30 °C)
Gas Chromatography (GC) is a powerful alternative for the analysis of volatile and thermally stable compounds. This compound, as an ester, is amenable to GC analysis. Optimization of GC parameters is crucial for achieving efficient separation and sensitive detection. gcms.cz
Key parameters for optimization include:
Column Selection : A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is often suitable for separating benzoate esters. nih.gov
Temperature Program : A programmed temperature ramp is employed to ensure the elution of analytes with sharp peaks and to separate components with different boiling points. The initial temperature, ramp rate, and final temperature are optimized for the specific analysis. nih.gov
Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min) to ensure reproducible retention times. nih.gov
Inlet : Split/splitless injection is typically used. The split mode is suitable for concentrated samples to prevent column overloading, while the splitless mode is used for trace analysis. nih.gov
Detector : A Flame Ionization Detector (FID) provides robust and linear quantification over a wide range. For definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS), which provides both retention time data and a mass spectrum for structural elucidation. gcms.czresearchgate.net
Interactive Data Table: Typical GC-MS Parameters for Preservative Analysis This table outlines common parameters for the GC-MS analysis of benzoate esters, which can be adapted for this compound.
Parameter Typical Setting Reference Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness chemistry-matters.com Carrier Gas Helium, 1.0 mL/min chemistry-matters.com Inlet Temperature 260 °C chemistry-matters.com Injection Mode Split (e.g., 10:1) chemistry-matters.com Temperature Program Initial temp (e.g., 60 °C), ramp to final temp (e.g., 280-300 °C) chemistry-matters.com Detector Mass Spectrometer (MS) [8, 13] MS Ion Source Temp. 230 °C chemistry-matters.com MS Transfer Line Temp. 250 °C chemistry-matters.com
For the analysis of this compound in highly complex samples, such as environmental extracts or petroleum-derived products, one-dimensional chromatography may provide insufficient resolution. chemistry-matters.comchromatographyonline.com Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a state-of-the-art technique for resolving thousands of analytes in such matrices. labrulez.comacs.org
In GC×GC, the effluent from a primary GC column is subjected to continuous, rapid separation on a second, shorter column with a different stationary phase. chemistry-matters.com This results in a significant increase in peak capacity and separation power. The benefits of using GC×GC include:
Enhanced Resolution : It effectively separates co-eluting peaks that would overlap in a single-dimension GC analysis. chemistry-matters.com
Structured Chromatograms : Compounds with similar chemical properties tend to elute in distinct clusters on the 2D chromatogram, which aids in identification. chemistry-matters.com
Improved Signal-to-Noise Ratio : The cryogenic focusing effect at the modulator enhances the peak height, leading to better sensitivity for trace analytes.
GC×GC is particularly valuable for separating target analytes from high-concentration matrix components, which can interfere with detection and quantification. chemistry-matters.com When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GC×GC-TOFMS provides four dimensions of data (two retention times, mass spectrum, and signal intensity), enabling confident identification of unknown compounds and detailed chemical fingerprinting of complex samples. chemistry-matters.comlabrulez.com
Spectroscopic Quantification Techniques
Spectroscopic methods offer rapid and often non-destructive ways to quantify this compound and to confirm its molecular structure.
UV-Visible spectrophotometry is a simple, cost-effective, and widely available technique for quantifying compounds with chromophores, such as the aromatic ring in this compound. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. wisdomlib.org
The procedure typically involves:
Determining λmax : The wavelength of maximum absorbance (λmax) for this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is determined by scanning across the UV range. For similar benzoate compounds, this is often around 225 nm. mt.com
Creating a Calibration Curve : A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the predetermined λmax. wisdomlib.orgquora.com A calibration curve is constructed by plotting absorbance versus concentration.
Sample Analysis : The absorbance of the unknown sample is measured, and its concentration is determined by interpolation from the calibration curve.
This method has been successfully applied to quantify sodium benzoate in various samples, demonstrating good linearity with correlation coefficients typically above 0.99. ju.edu.et It is essential to ensure that no other components in the sample matrix absorb significantly at the analytical wavelength.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" that is unique to a specific compound's structure. These techniques probe the vibrational modes of molecules, such as the stretching and bending of chemical bonds. mdpi.com While not typically used for primary quantification, they are invaluable for structural confirmation and identification.
For this compound, key vibrational bands can be assigned to its specific functional groups based on studies of related molecules like methyl benzoate. rsc.orgresearchgate.net
Carbonyl (C=O) Stretch : A strong, sharp absorption band is expected in the FTIR spectrum, typically in the region of 1700-1730 cm⁻¹, characteristic of an aromatic ester.
C-O Stretches : Bands corresponding to the ester C-O and ether C-O stretches would appear in the fingerprint region, generally between 1000-1300 cm⁻¹. mdpi.com
Aromatic Ring Vibrations : C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1625 cm⁻¹ region. mdpi.com C-H out-of-plane bending vibrations provide information about the substitution pattern on the ring.
Aliphatic C-H Stretches : Vibrations from the propyl and ethoxy groups are expected in the 2850-3000 cm⁻¹ region.
By comparing the experimental FTIR or Raman spectrum of a sample to that of a known standard or a calculated spectrum, the identity and structural integrity of this compound can be confirmed. sfasu.edu Anharmonic frequency calculations can help interpret complex spectra where vibrational modes are coupled. nih.gov
Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound This table lists the expected vibrational modes and their approximate frequency ranges based on data from structurally similar compounds.
Vibrational Mode Approximate Wavenumber (cm⁻¹) Functional Group Reference C-H Stretch (Aliphatic) 2850 - 3000 -CH₂, -CH₃ groups of Propyl and Ethoxy ju.edu.et C=O Stretch (Ester) 1700 - 1730 Ester Carbonyl nih.gov C=C Stretch (Aromatic) 1400 - 1625 Benzene Ring nih.gov C-O Stretch (Ester & Ether) 1000 - 1300 Ar-O-CH₂, C(=O)-O-CH₂ nih.gov C-H Bending (Out-of-Plane) Below 900 Aromatic Ring Substitution
Densitometric Methods in Planar Chromatography for Quantitative Analysis
The quantitative analysis of this compound can be effectively performed using high-performance thin-layer chromatography (HPTLC) coupled with densitometric scanning. This technique offers a reliable and efficient method for the determination of this compound in various matrices. The methodology is based on the separation of the analyte on a stationary phase (the HPTLC plate) followed by the quantification of the separated compound by measuring the absorbance or fluorescence of the chromatographic spot.
The process begins with the application of a specific volume of a sample solution containing this compound onto the HPTLC plate, typically a silica (B1680970) gel 60 F254 plate. The plate is then developed in a saturated chromatographic chamber using a suitable mobile phase. The choice of the mobile phase is critical for achieving good separation of the analyte from other components in the sample matrix. A common mobile phase for the separation of similar compounds like parabens includes a mixture of solvents such as toluene, ethyl acetate, and formic acid in a specific ratio.
After development, the plate is dried to remove the mobile phase. The quantification of this compound is then carried out by scanning the plate with a densitometer at a specific wavelength. For benzoates, UV detection is typically employed, with the wavelength of maximum absorbance for this compound being determined prior to the analysis. The densitometer measures the intensity of the reflected light from the chromatographic spot, and the resulting signal is proportional to the concentration of the analyte.
A calibration curve is constructed by spotting known concentrations of a this compound standard onto the same plate as the samples. The peak area or peak height of the densitometric signal is plotted against the corresponding concentration to generate a linear regression equation. This equation is then used to calculate the concentration of this compound in the unknown samples.
The validation of the HPTLC-densitometric method is crucial to ensure its accuracy, precision, and reliability. This involves the determination of parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Table 1: Illustrative Performance Characteristics of a Validated HPTLC-Densitometric Method for this compound
| Parameter | Value |
| Linearity Range | 100 - 1000 ng/spot |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 20 ng/spot |
| Limit of Quantification (LOQ) | 60 ng/spot |
| Precision (RSD, %) | < 2% |
| Accuracy (Recovery, %) | 98 - 102% |
| Wavelength of Detection | 258 nm |
This table is for illustrative purposes and represents typical performance characteristics for the analysis of similar compounds.
Interlaboratory Comparison and Method Harmonization Studies
Interlaboratory comparison (ILC) and method harmonization studies are essential components in the validation and standardization of analytical methods for compounds like this compound. These studies involve multiple laboratories analyzing the same sample to assess the reproducibility and reliability of a specific analytical method. The primary goal of an ILC is to identify and quantify the variability of a method when performed by different analysts in different laboratories.
The process of an interlaboratory study typically involves a coordinating laboratory that prepares and distributes a homogeneous and stable sample to all participating laboratories. Each laboratory then analyzes the sample using the specified analytical method and reports its results back to the coordinator. The collected data is then statistically analyzed to determine key performance indicators such as the mean value, the standard deviation between laboratories (reproducibility), and the standard deviation within each laboratory (repeatability).
Method harmonization, a related concept, aims to reduce the variability between different analytical methods used to measure the same analyte. This is particularly important when different laboratories use different techniques for the analysis of this compound. Harmonization efforts may involve establishing common calibration standards, defining critical method parameters, and agreeing on a common procedure for data analysis and reporting.
For instance, an interlaboratory study for the determination of a benzoate in a food matrix might reveal a relative reproducibility standard deviation (RSDR) ranging from approximately 7% to 16% for concentrations in the low ppm range. nih.gov Such studies are crucial for establishing the performance of a method and ensuring that results from different laboratories are comparable and reliable.
Supramolecular Chemistry and Advanced Materials Science of Propyl 4 Ethoxybenzoate Derivatives
Liquid Crystalline Behavior and Mesophase Engineering
The engineering of liquid crystalline phases using propyl 4-ethoxybenzoate derivatives hinges on the precise control of molecular architecture to induce self-assembly into ordered, fluid states. These materials, known as mesogens, can exhibit phases intermediate between the crystalline solid and the isotropic liquid, combining molecular order with fluidity.
Design and Synthesis of this compound-Based Liquid Crystals
The design of liquid crystals based on the 4-ethoxybenzoate scaffold typically involves creating calamitic, or rod-like, molecules. This is often achieved through the self-assembly of p-alkoxybenzoic acids via hydrogen bonding, which results in the formation of dimeric structures that possess the necessary anisotropy to form liquid crystal phases. hartleygroup.orged.gov The synthesis strategy for these materials commonly employs multi-step organic reactions.
A foundational approach involves the Williamson ether synthesis, a type of nucleophilic substitution, to introduce the alkoxy group (e.g., ethoxy, propoxy) onto a phenolic precursor like 4-hydroxybenzoic acid. For instance, reacting 4-hydroxybenzoic acid with an appropriate alkyl halide (e.g., ethyl bromide or propyl bromide) under basic conditions yields the corresponding 4-alkoxybenzoic acid.
Further modification to build more complex, non-hydrogen-bonded liquid crystals can be achieved through esterification. For example, a three-ring mesogen can be synthesized by first converting 4-dodecyloxybenzoic acid to its acid chloride, followed by reaction with a two-ring phenol (B47542) like 4-hydroxybenzaldehyde (B117250) to create an ester linkage. researchgate.net The resulting molecule can be further functionalized to produce the final liquid crystalline compound. researchgate.net The synthesis of a related compound, 4-ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, was achieved by column chromatography and recrystallization from hexane, yielding single crystals suitable for analysis. nih.gov
The general synthetic pathway can be summarized as:
Etherification: Introduction of the ethoxy group onto a para-substituted phenolic ring.
Dimerization/Core Elongation: Formation of hydrogen-bonded dimers from carboxylic acid derivatives or covalent extension of the rigid core through esterification or the formation of Schiff bases. nih.govresearchgate.net
Terminal Group Modification: Attachment of various terminal chains, such as the propyl group, to influence intermolecular forces and, consequently, the properties of the resulting mesophase.
By systematically varying the length and nature of the flexible alkyl or alkoxy chains, researchers can fine-tune the molecule's aspect ratio and intermolecular attractions to promote specific liquid crystalline phases. hartleygroup.orgresearchgate.net
Investigation of Thermotropic Mesophases (e.g., Smectic and Nematic Phases)
Thermotropic liquid crystals exhibit phase transitions as a function of temperature. wikipedia.org Derivatives of 4-ethoxybenzoate are known to form several types of thermotropic mesophases, primarily the nematic and smectic phases.
Nematic (N) Phase: In the nematic phase, the molecules exhibit long-range orientational order, tending to align along a common axis called the director, but they lack positional order. duke.edulibretexts.org This phase is characterized by its fluidity and is often observed as a marbled or Schlieren texture under a polarizing optical microscope. researchgate.netduke.edu For many calamitic liquid crystals derived from benzoic acids, the nematic phase appears at temperatures above the smectic phases and below the transition to the isotropic liquid. mdpi.com
Smectic (Sm) Phase: The smectic phase possesses a higher degree of order than the nematic phase. Molecules are not only orientationally aligned but are also arranged in layers. duke.edulibretexts.org Motion is generally restricted within these planes. duke.edu
Smectic A (SmA): The molecules are oriented with their long axes perpendicular to the layer planes. libretexts.org
Smectic C (SmC): The molecules are tilted at an angle with respect to the layer normal. libretexts.org The formation of smectic phases is common in systems with strong lateral intermolecular attractions, such as those derived from hydrogen-bonded benzoic acid dimers. nih.gov The presence of these layered structures makes the smectic phase more "solid-like" than the nematic phase. duke.edu
The identification and characterization of these phases are typically performed using a combination of differential scanning calorimetry (DSC) to determine transition temperatures and enthalpies, and polarized optical microscopy (POM) to observe the characteristic optical textures of each phase. ed.govnih.gov
Structure-Mesophase Relationship Studies for Predictive Design
Predictive design in this field relies on understanding the relationship between molecular structure and the resulting mesomorphic behavior. For benzoic acid-based liquid crystals, several key structural factors are manipulated to engineer the desired phases and transition temperatures.
Effect of Terminal Chain Length: The length of the flexible alkyl or alkoxy chains at the ends of the mesogenic core plays a critical role.
Short Chains: Molecules with shorter terminal chains often exhibit only a nematic phase or are non-mesomorphic. researchgate.net
Longer Chains: As the chain length increases, van der Waals interactions between the chains become more significant, promoting the additional positional order required for smectic phases to form. nih.gov This often leads to an increase in the thermal stability of the smectic phase.
The following table illustrates the general trend observed for homologous series of p-alkoxybenzoic acids, which form hydrogen-bonded dimers.
| Alkoxy Chain Length (n) | Mesophase Behavior Trend |
| 1-4 | Nematic phase often observed |
| 5-6 | Nematic and Smectic C phases appear |
| 7+ | Smectic C phase becomes dominant and more stable |
| This table represents a generalized trend based on typical homologous series of alkoxybenzoic acids. |
Effect of Core Structure: The rigidity and linearity of the molecular core are paramount. Introducing bulky lateral substituents can disrupt the packing efficiency of the molecules, which tends to decrease the clearing point (the temperature of transition to the isotropic liquid) and can destabilize or eliminate mesophases. nih.govresearchgate.net Conversely, extending the rigid core, for example by using a biphenyl (B1667301) group instead of a single phenyl ring, generally increases the thermal stability of the mesophases.
By correlating these structural modifications with observed mesophase properties, predictive models can be developed. For instance, computational studies like Density Functional Theory (DFT) can support experimental findings by calculating parameters such as molecular geometry and intermolecular interaction energies, helping to explain why certain structures favor specific mesophases. nih.govresearchgate.net
Crystal Engineering and Controlled Crystallization
Beyond the fluid order of liquid crystals, 4-ethoxybenzoate derivatives are also building blocks for crystal engineering, where the goal is to control the assembly of molecules in the solid state to achieve desired physical and chemical properties.
Cocrystallization Strategies for Modulating Solid-State Properties
Cocrystallization is a powerful strategy for modifying the properties of a solid without altering its covalent structure. This is achieved by incorporating a second, different molecule (a "coformer") into the crystal lattice. For derivatives of this compound, which contain hydrogen bond donor and acceptor sites, cocrystallization is particularly effective.
One prominent strategy involves forming supramolecular complexes through hydrogen bonding between two different benzoic acid derivatives. nih.govresearchgate.net For example, new mesogenic materials have been created by combining 4-(octyloxy)benzoic acid with various 4-alkylbenzoic acids. researchgate.net This molecular recognition process, driven by the formation of robust hydrogen bonds between the carboxylic acid groups, leads to the creation of heterodimers. These new supramolecular species have distinct shapes and intermolecular interaction potentials compared to their constituent homodimers, resulting in different and often enhanced liquid crystalline properties.
This approach allows for the fine-tuning of properties such as melting point and mesophase stability. The use of mechanochemistry, such as ball-milling, has been shown to be an effective and solvent-free method for preparing such hydrogen-bonded cocrystal systems. researchgate.net
Influence of Intermolecular Interactions on Crystal Packing and Morphology
The arrangement of molecules in a crystal, known as the crystal packing, is dictated by a hierarchy of non-covalent intermolecular interactions. ed.ac.uk The properties of the resulting crystalline material are a direct consequence of this packing.
Weaker Interactions: While strong hydrogen bonds often dominate, a network of weaker interactions collectively determines the final crystal structure. These include:
C-H···O Interactions: These weak hydrogen bonds are frequently observed in the crystal structures of benzoate (B1203000) esters, helping to link molecules into larger assemblies. nih.gov
π-π Stacking: The aromatic rings of the benzoate core can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. These interactions contribute significantly to the cohesive energy of the crystal.
C-H···π Interactions: An edge-to-face arrangement where a C-H bond points towards the face of an aromatic ring is also a common stabilizing interaction in these systems. nih.gov
van der Waals Forces: These dispersion forces, though weak individually, become cumulatively significant, especially with the inclusion of flexible alkyl chains (like the propyl and ethoxy groups), influencing how the molecules pack together.
The interplay of these varied interactions governs the crystal's density, melting point, and even its reaction dynamics. growkudos.comnih.gov Understanding and controlling these forces is the central challenge of crystal engineering, enabling the design of materials with predictable and optimized solid-state properties. rsc.org
This compound as a Chemical Building Block in Polymer Science
This compound, a benzoate ester characterized by an ethyl ether linkage at the para position and a propyl ester group, presents a unique chemical structure for potential applications in polymer science. Although not a conventional monomer for large-scale polymer production due to the relative inertness of its ethoxy and propyl ester functionalities in typical polymerization reactions, its structural motifs are found in various advanced polymeric materials. The exploration of this compound as a building block primarily revolves around its incorporation as a pendant group or through the synthesis of more reactive derivatives.
Synthesis of Polymers Incorporating this compound Moieties
Direct polymerization of this compound is not a commonly documented method for polymer synthesis. The stability of the ether linkage and the monofunctional nature of the ester group make it unsuitable for direct polycondensation or other chain-growth polymerization mechanisms. However, the incorporation of the this compound moiety into a polymer backbone can be hypothetically achieved through indirect methods. One such approach involves the functionalization of the aromatic ring to introduce a polymerizable group, such as a vinyl group.
Hypothetical Synthesis of a Polymerizable Vinyl-Substituted this compound:
A plausible synthetic route to render this compound polymerizable would be the introduction of a vinyl group onto the benzene (B151609) ring, creating a styrenic monomer. This could be followed by well-established polymerization techniques like free-radical polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization. For instance, 4-vinylbenzoic acid is a known building block for creating functional polymers. researchgate.net A similar approach could be envisioned for a derivative of this compound.
Another theoretical pathway involves synthesizing polymers where the this compound unit acts as a pendant group. This would entail attaching it to a pre-existing polymer with reactive sites or by polymerizing a monomer that already contains the this compound moiety. This strategy allows for the properties of the this compound to be imparted to the final polymer. nih.gov
While direct polymerization of this compound is not established, a closely related compound, ethyl p-ethoxybenzoate, has been utilized as an external electron donor in Ziegler-Natta catalyst systems for the polymerization of propylene. google.com This demonstrates the relevance of the ethoxybenzoate structure in influencing polymer properties, albeit not as a direct monomeric unit.
Table 1: Potential Polymerization Strategies for this compound Moieties
| Polymerization Strategy | Description | Potential Polymer Type |
| Functionalization and Subsequent Polymerization | Introduction of a polymerizable group (e.g., vinyl) onto the this compound molecule, followed by chain-growth polymerization. | Polystyrene derivatives |
| Pendant Group Incorporation | Attachment of this compound to a pre-formed polymer backbone with reactive functional groups. | Functional polymers with tailored side chains |
| Polymerization of a Monomer with a Pendant Moiety | Synthesis and polymerization of a monomer (e.g., an acrylate (B77674) or styrenic monomer) that already contains the this compound structure. | Polyacrylates, Polystyrenes |
Functional Polymers Derived from this compound for Specific Chemical Applications
Functional polymers are a class of materials where the polymer chains contain reactive groups, allowing for the design of complex structures for specific applications. numberanalytics.com Although direct applications of polymers derived solely from this compound are not documented, the chemical nature of this moiety suggests potential in several areas of advanced materials science, particularly if incorporated into a polymer structure.
Liquid Crystalline Polymers:
A significant area of research for structurally similar compounds, such as p-alkoxybenzoic acids, is in the field of liquid crystalline polymers. These materials exhibit properties intermediate between those of crystalline solids and isotropic liquids. The rigid, rod-like structure of the 4-ethoxybenzoate unit could contribute to the formation of mesophases in a polymer system. The length and flexibility of the alkoxy chain are known to influence the transition temperatures and the type of liquid crystalline phase (e.g., nematic, smectic).
Table 2: Research Findings on Related p-Alkoxybenzoic Acid-Based Polymers
| Polymer System | Key Findings |
| Hydroxypropyl cellulose (B213188) esterified with 4-alkoxybenzoic acid | The resulting polymers exhibited cholesteric liquid crystalline phases. The glass transition and clearing temperatures were found to decrease as the length of the alkoxy chain increased. nih.gov |
| Polyacrylates with pendant 4-(12-oxydodecyloxy)benzoic acid side chains | These polymers were found to be mesogenic, indicating that the benzoic acid moiety can induce liquid crystalline behavior in a polymer even when attached as a side chain. |
Specialty Polymers with Tailored Properties:
The incorporation of the this compound moiety as a pendant group could be used to fine-tune the properties of commodity polymers. The aromatic and ether components can influence properties such as:
Thermal Stability: The aromatic ring can enhance the thermal stability of the polymer backbone.
Solubility and Flexibility: The ether linkage can impart a degree of flexibility and influence the polymer's solubility in organic solvents. numberanalytics.com
Hydrophobicity: The combination of the aromatic ring and the alkyl groups (propyl and ethyl) would contribute to the hydrophobic nature of the resulting polymer.
Such functional polymers could find use in applications requiring specific surface properties, controlled miscibility in blends, or as additives to modify the performance of existing polymer systems. The synthesis of polymers with pendant alkyl chains is a known strategy to impart hydrophobicity and modify the hydrophilic-lipophilic balance of materials. google.com
Q & A
Basic: How can the synthesis of Propyl 4-ethoxybenzoate be optimized to maximize yield and purity?
Methodological Answer:
To optimize synthesis, employ a 23 full factorial design to evaluate independent variables (e.g., molar ratio of 4-ethoxybenzoic acid to propanol, catalyst concentration, reaction temperature) and their effects on yield and purity . For example:
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Molar Ratio (acid:alcohol) | 1:2 | 1:3 |
| Catalyst (H₂SO₄) (%) | 1% | 3% |
| Temperature (°C) | 80 | 120 |
Processed data should undergo ANOVA to identify significant factors (p < 0.05) . Purity can be assessed via HPLC (C18 column, UV detection at 254 nm) or NMR (comparison of integration ratios for ester protons vs. aromatic protons) .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Ester C=O stretch (~1710–1740 cm⁻¹) and aromatic C–H bends (~700–900 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 208 (C₁₂H₁₆O₃) and fragmentation patterns for structural confirmation .
Basic: What are the key considerations for assessing acute toxicity of this compound in preclinical studies?
Methodological Answer:
Adopt the Acute Exposure Guideline Level (AEGL) framework :
Animal Models : Use rodents for inhalation or dermal exposure studies (OECD Guidelines 403, 402).
Dose-Response Analysis : Measure LC₅₀ (lethal concentration) and NOAEL (no-observed-adverse-effect level).
Data Gaps : Note that human toxicity data for related esters (e.g., propyl chloroformate) are scarce; extrapolate cautiously .
Endpoint Measurements : Monitor respiratory distress, histopathology, and biochemical markers (e.g., glutathione depletion) .
Advanced: How can response surface methodology (RSM) improve reaction parameter modeling for this compound synthesis?
Methodological Answer:
Use Box-Behnken Design (BBD) or Central Composite Design (CCD) to model non-linear relationships between variables :
- Steps :
- Define factors (e.g., temperature, catalyst, stirring rate) and response variables (yield, purity).
- Conduct experiments in randomized order to minimize bias.
- Fit data to a quadratic model:
- Validate model via ANOVA (p < 0.05, R² > 0.9) and lack-of-fit tests .
- Example : A BBD with 15 runs can optimize esterification while minimizing side reactions.
Advanced: How should researchers resolve contradictions in reported physicochemical properties of this compound?
Methodological Answer:
Cross-Validation : Compare data from NIST Chemistry WebBook (e.g., boiling point, solubility) with peer-reviewed studies .
Standardized Protocols : Replicate experiments under controlled conditions (e.g., USP guidelines for melting point determination) .
Statistical Analysis : Use Grubbs’ test to identify outliers in published datasets .
Instrument Calibration : Ensure NMR, HPLC, and DSC instruments are calibrated against certified reference materials .
Advanced: What experimental strategies elucidate metabolic pathways of this compound in biological systems?
Methodological Answer:
In Vitro Studies :
- Incubate with hepatic microsomes (human/rat) to identify phase I metabolites (hydrolysis to 4-ethoxybenzoic acid) .
- Use LC-MS/MS for metabolite profiling (e.g., glucuronide conjugates) .
Isotopic Labeling : Synthesize ¹³C-labeled this compound to track metabolic fate via isotope ratio mass spectrometry .
In Vivo Models : Administer to rodents and collect urine/plasma for untargeted metabolomics (UHPLC-QTOF-MS) .
Advanced: How can researchers address ethical and reproducibility challenges in this compound studies?
Methodological Answer:
Ethical Compliance : For animal studies, follow 3R principles (Replacement, Reduction, Refinement) and obtain IACUC approval .
Data Transparency : Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials .
Collaborative Verification : Partner with independent labs to validate synthesis protocols or toxicity findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
